N-[1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]pyrrolidin-3-yl]-N-methyl-1,1-dioxo-1,2-benzothiazol-3-amine
Description
Properties
IUPAC Name |
N-[1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]pyrrolidin-3-yl]-N-methyl-1,1-dioxo-1,2-benzothiazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O3S2/c1-20(15-12-5-3-4-6-13(12)26(22,23)19-15)11-7-8-21(9-11)16-17-14(10-24-2)18-25-16/h3-6,11H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NICGPWGRRCBSRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCN(C1)C2=NC(=NS2)COC)C3=NS(=O)(=O)C4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the 3-(Methoxymethyl)-1,2,4-Thiadiazol-5-yl Substituent
The 1,2,4-thiadiazole ring is synthesized via cyclocondensation reactions. A common method involves reacting thioamides with α-haloketones or α-hydroxyketones under acidic conditions . For the methoxymethyl-substituted derivative, the following protocol is adapted from Der Pharma Chemica :
-
Preparation of 5-Amino-3-(methoxymethyl)-1,2,4-thiadiazole :
Key Data :
| Parameter | Value |
|---|---|
| Reaction Temperature | 100–110°C |
| Reaction Time | 6–8 hours |
| Yield | 68–72% |
| Characterization | IR: 1650 cm⁻¹ (C=N), 1H NMR: δ 3.35 (s, OCH3) |
Functionalization of Pyrrolidine with the Thiadiazole Moiety
The pyrrolidine ring is functionalized at the 1-position via nucleophilic substitution or palladium-catalyzed coupling. A patent by WO2022022680A1 describes a method for attaching heterocycles to pyrrolidine:
-
Synthesis of 1-(3-Methoxymethyl-1,2,4-Thiadiazol-5-yl)Pyrrolidine-3-amine :
-
3-Aminopyrrolidine (0.05 mol) is reacted with 5-chloro-3-(methoxymethyl)-1,2,4-thiadiazole (0.05 mol) in the presence of K₂CO₃ (0.1 mol) and Pd(OAc)₂ (5 mol%) in DMF at 80°C for 12 hours .
-
The product is purified via column chromatography (SiO₂, EtOAc/hexane = 1:3) to yield the substituted pyrrolidine (Yield: 65%) .
-
Key Data :
Synthesis of 1,1-Dioxo-1,2-Benzothiazol-3-Amine
The benzothiazole ring is constructed via cyclization of 2-aminothiophenol derivatives, followed by oxidation :
-
Preparation of 1,2-Benzothiazol-3-amine :
-
Oxidation to 1,1-Dioxo Derivative :
Key Data :
| Parameter | Value |
|---|---|
| Oxidation Agent | H₂O₂ (30%) |
| Reaction Temperature | 70°C |
| Yield | 85% |
| Characterization | IR: 1320 cm⁻¹ (S=O), 1H NMR: δ 7.45–7.80 (m, ArH) |
N-Methylation and Final Coupling
The N-methyl group is introduced prior to coupling the benzothiazole and pyrrolidine-thiadiazole components:
-
N-Methylation of 1,1-Dioxo-1,2-Benzothiazol-3-Amine :
-
Coupling via Nucleophilic Substitution :
Key Data :
| Parameter | Value |
|---|---|
| Coupling Reagent | DIEA |
| Reaction Temperature | 60°C |
| Yield | 58% |
| Characterization | HRMS: m/z 478.12 [M+H]+ |
Optimization and Scalability Considerations
Chemical Reactions Analysis
N-[1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]pyrrolidin-3-yl]-N-methyl-1,1-dioxo-1,2-benzothiazol-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which can reduce the nitro groups to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxymethyl group, where nucleophiles like amines or thiols can replace the methoxy group.
Cyclization: Under certain conditions, the compound can undergo intramolecular cyclization to form more complex ring structures.
Scientific Research Applications
Chemistry
In the field of chemistry, this compound serves as a valuable building block for synthesizing more complex molecular structures. Its unique functional groups allow it to participate in various chemical reactions such as:
- Oxidation : Can yield sulfoxides or sulfones.
- Reduction : May produce amines or alcohols.
- Substitution : Involves replacing one functional group with another.
These reactions are crucial for developing new compounds with desired properties and functionalities.
Biological Applications
Research has demonstrated that N-[1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]pyrrolidin-3-yl]-N-methyl-1,1-dioxo-1,2-benzothiazol-3-amine exhibits potential biological activities:
- Antimicrobial Properties : Studies suggest that the compound may inhibit the growth of various pathogens. Case Study: A recent study evaluated its effectiveness against bacterial strains and found significant inhibitory effects at certain concentrations.
- Anticancer Activity : Preliminary research indicates potential efficacy in cancer cell lines. Case Study: In vitro tests have shown that the compound induces apoptosis in specific cancer cells through mechanisms involving apoptosis-related proteins.
Medicinal Chemistry
The compound is being explored for its therapeutic potential in treating various diseases. Its ability to interact with biological targets makes it a candidate for drug development.
Industrial Applications
In industrial settings, this compound is utilized in:
- Material Science : Development of new materials with enhanced properties. Example: Used as a catalyst in polymerization processes.
Mechanism of Action
The mechanism of action of N-[1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]pyrrolidin-3-yl]-N-methyl-1,1-dioxo-1,2-benzothiazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Analogs
N,N-Dimethyl-1-(3-pyridinyl)-1H-tetrazol-5-amine (): Core Structure: Replaces the benzothiazole-sulfone with a pyridine-tetrazole system. Functional Groups: Lacks the methoxymethyl-thiadiazole-pyrrolidine side chain.
Benzothiazole-1,1-dioxo Derivatives: Example: 1,2-Benzothiazol-3-amine derivatives with alternative substituents (e.g., alkyl or aryl groups).
Thiadiazole-Pyrrolidine Hybrids :
- Example: 5-(Pyrrolidin-3-yl)-1,2,4-thiadiazole analogs .
- Key Differences : Lack of the benzothiazole-sulfone core diminishes electron-withdrawing effects, altering reactivity and metabolic pathways.
Comparative Data Table
Research Findings and Mechanistic Insights
Target Compound :
Analog-Specific Observations :
- N,N-Dimethyl-1-(3-pyridinyl)-1H-tetrazol-5-amine (): Demonstrates higher solubility but lower cellular uptake in vitro due to its polar tetrazole ring .
- Benzothiazole-1,1-dioxo Derivatives : Exhibit stronger fluorescence properties, making them useful as imaging probes, but shorter half-lives in vivo.
Biological Activity
N-[1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]pyrrolidin-3-yl]-N-methyl-1,1-dioxo-1,2-benzothiazol-3-amine is a complex organic compound that belongs to the class of pyrrole alkaloids. Its unique structure incorporates a thiadiazole ring, a pyrrolidine moiety, and a benzothiazole component, which contribute to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 405.5 g/mol. The presence of the thiadiazole and benzothiazole moieties enhances its lipophilicity and ability to interact with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 405.5 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound involves its interaction with specific molecular targets such as enzymes and receptors. This interaction can lead to:
- Inhibition of Cell Growth : The compound has shown potential in inhibiting the growth of various cancer cell lines.
- Induction of Apoptosis : It can trigger programmed cell death in malignant cells.
- Modulation of Immune Responses : The compound may influence immune pathways, enhancing host defense mechanisms.
Anticancer Activity
Several studies have reported on the anticancer potential of thiadiazole derivatives. For instance:
- A study demonstrated that derivatives containing benzothiazole exhibited significant inhibitory effects on receptor tyrosine kinases (RTKs), with IC50 values ranging from 0.08 µM to 0.19 µM against VEGFR-2 and other kinases .
Antimicrobial Properties
Thiadiazole derivatives have also been evaluated for their antimicrobial activity. Research indicates that compounds with thiadiazole structures exhibit:
- Antibacterial Activity : Significant inhibition against Mycobacterium tuberculosis was observed, with some compounds achieving over 90% inhibition at specific concentrations .
Antiviral Activity
Recent investigations have highlighted the antiviral potential of similar compounds against SARS-CoV-2. Certain derivatives demonstrated IC50 values as low as 0.01 µM against the main protease of the virus .
Case Study 1: Anticancer Evaluation
In a study focused on Bcr-Abl positive K562 cells, a derivative of thiadiazole showed selective inhibition of the Abl protein kinase with an IC50 value of 7.4 µM. This indicates the potential for developing targeted therapies for chronic myelogenous leukemia (CML) using thiadiazole-based compounds .
Case Study 2: Antimicrobial Activity
Another case study evaluated several thiadiazole derivatives against Mycobacterium tuberculosis. The results indicated that compounds exhibited varying degrees of antimicrobial activity, with some achieving MIC values as low as 0.5 µg/mL against resistant strains .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing N-[1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]pyrrolidin-3-yl]-N-methyl-1,1-dioxo-1,2-benzothiazol-3-amine, and how can yield optimization be achieved?
- Methodology : Use a multi-step synthesis approach starting with functionalized pyrrolidine and benzothiazole precursors. Key steps include:
- Heterocyclic coupling : Employ nucleophilic substitution or palladium-catalyzed cross-coupling to attach the thiadiazole and benzothiazole moieties .
- Yield optimization : Apply fractional factorial design (e.g., varying solvent polarity, temperature, and stoichiometry) to identify critical parameters. For example, N,N-dimethylformamide (DMF) with K₂CO₃ as a base at room temperature has been effective for similar heterocyclic systems .
- Characterization : Validate purity via HPLC and structural integrity using /-NMR, IR, and high-resolution mass spectrometry (HRMS) .
Q. How should researchers address discrepancies between theoretical and experimental spectral data (e.g., NMR, IR) for this compound?
- Methodology :
- Cross-reference computed spectra (using tools like Gaussian or ACD/Labs) with experimental data to identify conformational or tautomeric variations .
- For ambiguous peaks, use 2D NMR (e.g., COSY, HSQC) to resolve spin systems and assign signals definitively .
- Investigate solvent effects (e.g., DMSO-d₆ vs. CDCl₃) on chemical shifts .
Advanced Research Questions
Q. What computational strategies are effective for predicting the reactivity of the 1,2,4-thiadiazole and benzothiazole moieties in catalytic or biological systems?
- Methodology :
- Perform density functional theory (DFT) calculations to map frontier molecular orbitals (FMOs) and identify reactive sites (e.g., nucleophilic sulfur in thiadiazole) .
- Use molecular docking (AutoDock Vina, Schrödinger) to simulate interactions with biological targets (e.g., enzymes or receptors) and guide structure-activity relationship (SAR) studies .
- Example : For thiadiazole derivatives, sulfur lone pairs often participate in hydrogen bonding or π-stacking, which can be quantified via electrostatic potential maps .
Q. How can researchers design experiments to resolve contradictions in stability data under varying pH or temperature conditions?
- Methodology :
- Use a Box-Behnken design to systematically test stability across pH (3–10), temperature (25–60°C), and ionic strength. Monitor degradation via LC-MS and quantify half-life () .
- For oxidative instability, employ radical scavengers (e.g., BHT) in buffered solutions to isolate degradation pathways .
Q. What advanced analytical techniques are critical for characterizing byproducts or impurities in the synthesis of this compound?
- Methodology :
- LC-HRMS/MS : Identify low-abundance impurities using fragmentation patterns and isotopic labeling .
- X-ray crystallography : Resolve ambiguous stereochemistry in the pyrrolidine-thiadiazole junction .
- Solid-state NMR : Probe crystallinity and polymorphic forms, which impact solubility and bioavailability .
Data Analysis and Experimental Design
Q. How should researchers apply statistical methods to optimize reaction conditions for scale-up synthesis?
- Methodology :
- Use response surface methodology (RSM) with central composite design to model yield as a function of catalyst loading, reaction time, and solvent ratio .
- Prioritize parameters via Pareto analysis; for example, in similar heterocyclic syntheses, solvent polarity (e.g., DMF vs. THF) often explains >70% of yield variance .
Q. What strategies are recommended for reconciling contradictory biological activity data across in vitro and in vivo studies?
- Methodology :
- Conduct metabolite profiling (via LC-MS) to identify active or inhibitory metabolites in vivo that may differ from in vitro parent compound behavior .
- Use physiologically based pharmacokinetic (PBPK) modeling to account for bioavailability differences due to solubility or protein binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
